molecular formula C8H10Cl2O2 B145974 cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid CAS No. 59042-49-8

cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B145974
CAS No.: 59042-49-8
M. Wt: 209.07 g/mol
InChI Key: LLMLSUSAKZVFOA-INEUFUBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H10Cl2O2 and its molecular weight is 209.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Pyrethrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heat Capacities and Thermodynamic Properties

  • The heat capacities and thermodynamic properties of cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid have been studied. Researchers found that this compound exhibits a solid-liquid fusion phase transition, providing insight into its melting point, enthalpy, and entropy of fusion. These findings are crucial for understanding the compound's physical characteristics and potential applications in various fields (Xue, Wang, Tan, & Wu, 2007).

Analytical Methods for Measuring Metabolites

  • Another study developed a method for measuring this compound and related compounds in human urine, indicating its use as a biomarker for exposure to pyrethroid insecticides. This research is significant for environmental health and safety (Baker, Olsson, & Barr, 2004).

Biotransformation for Synthesis

  • The compound has also been used in studies focusing on biotransformation, specifically for the synthesis of 3-substituted 2,2-dimethylcyclopropanecarboxylic acids and amides. This research contributes to the field of organic chemistry, particularly in the synthesis of optically pure cyclopropanecarboxylic acids and amides (Wang & Feng, 2003).

Analytical Techniques for Environmental Monitoring

  • Innovative analytical techniques have been developed for the detection of this compound and its metabolites in environmental samples, indicating its significance in monitoring environmental contamination and exposure to synthetic pyrethroids (Lin, Ponnusamy, Li, & Jen, 2012).

Toxicokinetics and Human Biomonitoring

  • The toxicokinetics of biomarkers of exposure to this compound in humans were studied, providing important information for understanding human exposure to permethrin, a widely used pyrethroid insecticide (Ratelle, Côté, & Bouchard, 2015).

Properties

IUPAC Name

(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMLSUSAKZVFOA-INEUFUBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@@H]1C(=O)O)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017856
Record name cis-Permethric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55667-40-8, 59042-49-8
Record name 1R-cis-Permethric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055667408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059042498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name cis-Permethric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cooled solution (10°-15° C.) of 2.0 grams (0.009 mole) of cyano(6-phenoxy-2-pyridine)methanol and 2.0 grams (0.009 mole) of 2,2-dimethyl-3-(2,2-dichloroethenyl)cyclopropane carboxylic acid chloride in 25 milliliters of anhydrous ether was added 1 milliliter of triethylamine. A white precipitate separated out immediately. The reaction mixture was stirred at room temperature for one-half (1/2) hour. The mixture was diluted with 50 milliliters of water and extracted thoroughly with ether. The ether extract was washed with water, dried over anhydrous magnesium sulfate and concentrated under vacuo to give 3.4 grams of crude 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid:cyano(6-phenoxy-2-pyridinyl)methyl ester product as a thick brown oil. This oil was purified by distillation under reduced pressure to give 1.8 grams of a light brown oil boiling at 190°-200° C. at 0.1-0.2 milliliters of mercury (mm). The oil had a refractive index of nD25 =1.5264. The structure of the product was confirmed by its nuclear magnetic resonance spectrum (NMR). Upon analysis, the product was found to have carbon, hydrogen and nitrogen contents of 60.28, 4.47 and 6.62 percent, respectively, as compared with the theoretical contents of 60.44, 4.35 and 6.71 percent respectively, as calculated for the above compound. (Compound No. 1).
[Compound]
Name
cyano(6-phenoxy-2-pyridine)methanol
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The mixture of ethyl 2-(2,2-dichlorovinyl)-3,3-dimethyl-1-ethoxycarbonylcyclopropanecarboxylate (1.5 g.) potassium hydroxide (2.0 g.) and ethanol (150 ml.) is refluxed for 2 hours, after which it is poured into water (500 ml.) and carefully acidified with concentrated hydrochloric acid. The white oily precipitate which is formed is collected by extraction with carbon tetrachloride, the extracts dried with anhydrous sodium sulphate, and the solvent evaporated under reduced pressure. The residual oil is heated under nitrogen to about 150°-160° C. for about 1.5 hours, and then cooled to form a crystalline mass. Recrystallisation from n-hexane yielded 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropane carboxylic acid, m.p. 87°-90° C., believed to be principally the trans-isomer.
Name
ethyl 2-(2,2-dichlorovinyl)-3,3-dimethyl-1-ethoxycarbonylcyclopropanecarboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Conversion to high cis 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (compound C acid). Sodium hydroxide (20 g, 0.5 mole) in 100 ml of water was added to the reaction mixture above with vigorous stirring and the whole was heated at 100° for 5 hours under conditions allowing for the distillation of the tert-butanol present from the Phase (a) reaction. The mixture was allowed to cool to room temperature, then washed with ether and made acidic with concentrated hydrochloric acid. The acidified mixture was extracted with ether and the ether extracts were combined, washed with brine, dried over magnesium sulfate and concentrated to give, after distillation, 18.22 g (87% yield) of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, bp 102°-105°/0.3 mm Hg, purity 97.3%, C/T=78/22.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 2
cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 3
cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 5
cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 6
cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid
Customer
Q & A

Q1: How does cis-permethric acid interact with biological systems?

A1: While the provided research focuses on cis-permethric acid as a precursor to pyrethroid insecticides, its mechanism of action is derived from its esterified form, such as permethrin. Pyrethroids like permethrin are known to target the nervous system of insects. They bind to voltage-gated sodium channels in nerve cells, interfering with the transmission of nerve impulses and ultimately leading to paralysis and death [].

Q2: What is the environmental fate of cis-permethric acid and its impact?

A2: The research by Elsayed et al. [] highlights the importance of understanding the sorption behavior of permethric acid, a metabolite of pyrethroid insecticides. The study found that permethric acid exhibits specific sorption to goethite, a common soil component, especially at low concentrations. This sorption behavior influences the mobility and bioavailability of permethric acid in the environment, impacting its potential for bioaccumulation and effects on non-target organisms.

Q3: How can green chemistry principles be applied to the synthesis of cis-permethric acid?

A3: The work of Székely et al. [, ] explores the use of supercritical carbon dioxide (scCO2) as a green solvent for the chiral resolution of cis-permethric acid. This approach offers several advantages over traditional methods using organic solvents. It reduces the environmental impact by minimizing solvent waste and offers a safer alternative for both human health and the environment.

Q4: What are the structural characteristics of cis-permethric acid?

A4: cis-Permethric acid, also known as cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, possesses a cyclopropane ring substituted with a carboxylic acid group, a dichlorovinyl group, and two methyl groups. While the research papers do not provide specific spectroscopic data, the synthesis and characterization of cis-permethric acid derivatives, including carboxamides, were confirmed using techniques such as 13C NMR spectroscopy and mass spectrometry [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.